
2-bromo-N-methylbenzenesulfonamide
Overview
Description
2-Bromo-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the second position of the benzene ring, and a methyl group is attached to the nitrogen atom of the sulfonamide group. This compound is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-methylbenzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with methylamine. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures (0°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and p-methoxybenzyl chloride in N,N-dimethylformamide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Scientific Research Applications
Chemical Properties and Reactivity
2-Bromo-N-methylbenzenesulfonamide possesses a sulfonamide functional group, which allows it to participate in various chemical reactions. The presence of the bromine atom facilitates nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines or thiols. Additionally, the compound can undergo oxidation and reduction processes, leading to the formation of sulfonic acids or sulfinamides respectively.
Key Reactions:
- Nucleophilic Substitution : The bromine atom is substituted by nucleophiles under basic conditions.
- Oxidation : The sulfonamide group can be oxidized to form sulfonic acids.
- Reduction : Can be reduced to yield sulfinamides.
Chemistry
In organic synthesis, this compound serves as a building block for constructing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
The compound has been investigated for its role in enzyme inhibition and protein interactions. The sulfonamide moiety can mimic natural substrates, enabling it to bind competitively at enzyme active sites. This property makes it valuable in studying biochemical pathways and developing enzyme inhibitors .
Medicine
Research indicates potential applications in pharmaceuticals, particularly as antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited enhanced activity against MRSA compared to standard antibiotics like vancomycin. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds, indicating their potential as effective antibacterial agents .
- Enzyme Inhibition : Research involving the interaction of this compound with specific enzymes showed that it could effectively inhibit enzyme activity by binding at the active site. This inhibition was characterized through kinetic studies, revealing insights into its mechanism of action in biochemical pathways .
Mechanism of Action
The mechanism of action of 2-bromo-N-methylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways, making it useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
- 2-Bromo-N,N-dimethylbenzenesulfonamide
- 2-Bromo-N-methylbenzene-1-sulfonamide
- N-Methyl 2-bromobenzenesulfonamide
Comparison: 2-Bromo-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its dimethylated counterpart, it has different steric and electronic properties, affecting its interaction with nucleophiles and biological targets .
Biological Activity
2-Bromo-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the compound's biological mechanisms, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom attached to a benzene ring, which is further substituted with a methyl group and a sulfonamide functional group. This configuration allows for specific interactions with biological targets, particularly enzymes.
The biological activity of this compound primarily involves its interaction with enzymes. The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes. This binding can inhibit enzyme activity through several mechanisms:
- Hydrogen Bonding : The sulfonamide group forms hydrogen bonds with amino acids in the active site of enzymes.
- Halogen Bonding : The presence of the bromine atom may enhance binding affinity through halogen bonding interactions.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are critical in numerous physiological processes .
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity across various domains:
- Enzyme Inhibition : Studies have demonstrated that this compound effectively inhibits carbonic anhydrase isoforms, which are implicated in cancer progression and other diseases. The inhibition potency has been measured in nanomolar concentrations, indicating strong interaction with these enzymes .
- Antimicrobial Properties : The compound is being investigated for its potential as an antimicrobial agent. Its structural similarity to known sulfonamides suggests it could be effective against bacterial infections by inhibiting folate synthesis pathways.
- Cancer Research : Preliminary studies suggest that this compound may play a role in cancer treatment by inhibiting tumor growth through its action on specific enzymes related to cell proliferation.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Inhibition of Carbonic Anhydrases : A study reported that this compound inhibited the activity of carbonic anhydrase isoforms with IC50 values in the nanomolar range. This inhibition was linked to reduced tumor growth in experimental models, suggesting its potential as an anticancer agent .
- Acetylcholinesterase Inhibition : Another investigation focused on the compound's ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. The findings indicated that this compound could enhance cholinergic signaling, which may have implications for treating neurodegenerative diseases .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound | Enzyme Target | IC50 (nM) | Biological Activity |
---|---|---|---|
This compound | Carbonic Anhydrase II | <100 | Strong inhibitor; potential anticancer |
N-Methyl 2-bromobenzenesulfonamide | Acetylcholinesterase | <200 | Moderate inhibitor; neuroprotective effects |
5-Bromo-2-iodo-N-methylbenzenesulfonamide | Various Enzymes | <150 | Broad-spectrum enzyme inhibitor |
Properties
IUPAC Name |
2-bromo-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCKMNXETNFFAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357310 | |
Record name | 2-bromo-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98192-14-4 | |
Record name | 2-bromo-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-N-methylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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